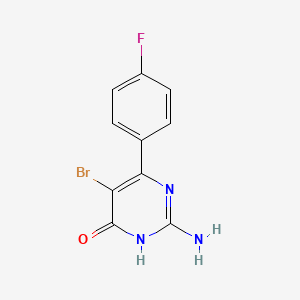
2-amino-5-bromo-4-(4-fluorophenyl)-1H-pyrimidin-6-one
Descripción general
Descripción
Synthesis Analysis
While there is no direct synthesis process available for “2-amino-5-bromo-4-(4-fluorophenyl)-1H-pyrimidin-6-one”, there are related processes that involve similar compounds. For instance, the protodeboronation of pinacol boronic esters, a valuable building block in organic synthesis, has been reported . Additionally, an optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been described .Aplicaciones Científicas De Investigación
1. Catalytic Protodeboronation of Pinacol Boronic Esters
- Application Summary : This compound is used in the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .
- Results or Outcomes : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
2. Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors
- Application Summary : An optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors, which are derived from ML3403, is reported .
- Methods of Application : The synthesis starts from 2-fluoro-4-methylpyridine . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
- Results or Outcomes : The overall yield could be increased from 3.6% to 29.4% . Biological data demonstrated that the (S)-enantiomer is two times more potent .
3. Synthesis of Antidepressant Molecules
- Application Summary : This compound is used in the synthesis of antidepressant molecules through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Results or Outcomes : The synthesis of antidepressant molecules through metal-catalyzed procedures has shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
4. Synthesis of Antidepressant Molecules
- Application Summary : This compound is used in the synthesis of antidepressant molecules through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Results or Outcomes : The synthesis of antidepressant molecules through metal-catalyzed procedures has shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
5. Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors
- Application Summary : An optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors, which are derived from ML3403, is reported .
- Methods of Application : The synthesis starts from 2-fluoro-4-methylpyridine . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
- Results or Outcomes : The overall yield could be increased from 3.6% to 29.4% . Biological data demonstrated that the (S)-enantiomer is two times more potent .
Propiedades
IUPAC Name |
2-amino-5-bromo-4-(4-fluorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN3O/c11-7-8(14-10(13)15-9(7)16)5-1-3-6(12)4-2-5/h1-4H,(H3,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHKBAKFBGNHID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)NC(=N2)N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-bromo-4-(4-fluorophenyl)-1H-pyrimidin-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one](/img/structure/B1384065.png)
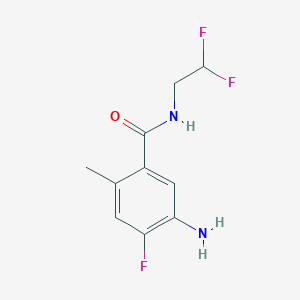
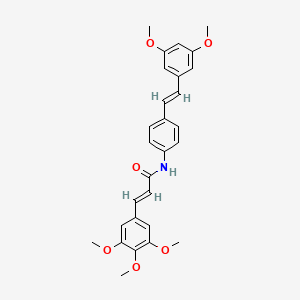
![2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine](/img/structure/B1384070.png)
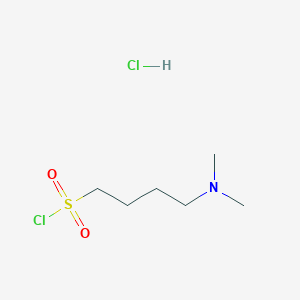
methyl-lambda6-sulfanone](/img/structure/B1384073.png)
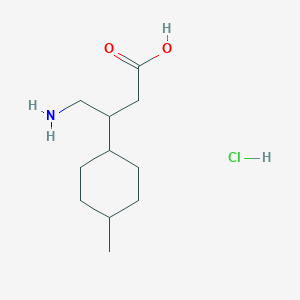
![2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one dihydrochloride](/img/structure/B1384076.png)
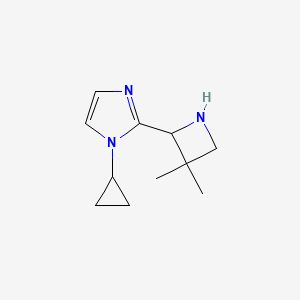
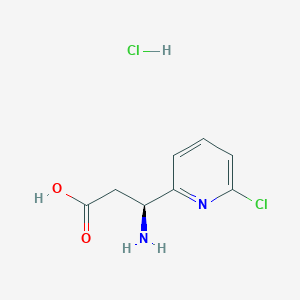
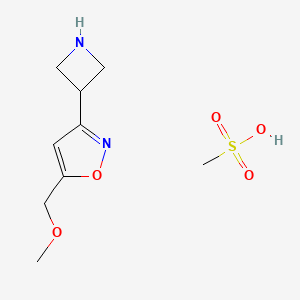
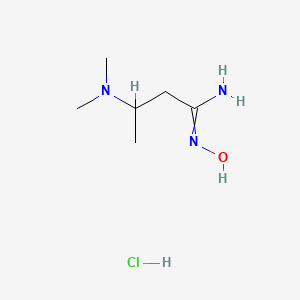
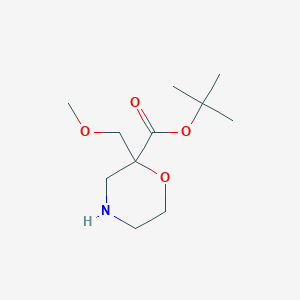
amine hydrochloride](/img/structure/B1384087.png)